rac-trans-1-Deshydroxy Rasagiline
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Overview
Description
rac-trans-1-Deshydroxy Rasagiline is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an indene backbone and a prop-2-ynylamino group, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of Rac-trans-1-Deshydroxy Rasagiline is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolic degradation of dopamine in the central nervous system .
Mode of Action
This compound acts as an irreversible inhibitor of MAO-B . It binds to the enzyme and inhibits its activity, leading to an increase in extracellular levels of dopamine in the striatum . This inhibition is believed to be the primary mechanism underlying the compound’s pharmacological effects .
Biochemical Pathways
By inhibiting MAO-B, this compound affects the dopaminergic pathway . This pathway is responsible for the production, release, and degradation of dopamine, a neurotransmitter that plays a critical role in motor control and reward. By increasing dopamine levels, the compound can help alleviate symptoms associated with conditions like Parkinson’s disease .
Pharmacokinetics
This compound undergoes extensive hepatic metabolism , primarily by cytochrome P450 type 1A2 (CYP1A2) . The compound’s bioavailability is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study on the pharmacokinetics of a rasagiline transdermal patch showed that it significantly improved the absorption of rasagiline, with more balanced peak concentrations compared to the oral tablet .
Result of Action
The inhibition of MAO-B and the subsequent increase in dopamine levels can lead to improved motor function in patients with Parkinson’s disease . This is because dopamine is crucial for the smooth and coordinated functioning of the body’s muscles and movement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-1-Deshydroxy Rasagiline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and propargylamine.
Reaction Conditions: The key steps involve the formation of the indene backbone, followed by the introduction of the prop-2-ynylamino group. This can be achieved through a series of reactions, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
rac-trans-1-Deshydroxy Rasagiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
rac-trans-1-Deshydroxy Rasagiline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
rac-trans-1-Deshydroxy Rasagiline: shares similarities with other indene derivatives and prop-2-ynylamino compounds.
Indene Derivatives: Compounds with similar indene backbones, such as indan-1-ol and indene-2-carboxylic acid.
Prop-2-ynylamino Compounds: Molecules containing the prop-2-ynylamino group, such as propargylamine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Rac-trans-1-Deshydroxy Rasagiline is a chiral compound recognized for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). As a derivative of rasagiline, it primarily functions as an irreversible inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters like dopamine. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and therapeutic implications.
Target Enzyme: The primary target of this compound is MAO-B, an enzyme responsible for the oxidative deamination of monoamines. By inhibiting this enzyme, the compound increases the availability of dopamine in the synaptic cleft, which is particularly beneficial for patients with PD who suffer from dopaminergic deficits.
Mode of Action: As an irreversible inhibitor, this compound binds covalently to MAO-B. This action not only enhances dopamine levels but also reduces the formation of neurotoxic metabolites associated with dopamine breakdown, thereby offering neuroprotective benefits .
Pharmacokinetics
Metabolism: this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 1A2 (CYP1A2). This metabolic pathway is significant as it influences the drug's bioavailability and efficacy in clinical settings.
Pharmacological Properties:
- Molecular Formula: C₁₂H₁₃NO
- Molecular Weight: 187.24 g/mol
- Bioavailability: The compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential in PD management .
Efficacy in Parkinson's Disease
Clinical studies have highlighted the efficacy of this compound as an adjunct therapy to levodopa in PD patients. A Phase 2/3 trial conducted with Japanese patients indicated that treatment with rasagiline significantly reduced "OFF" time (periods when medication effects wear off) and improved overall motor function as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) .
Table 1: Clinical Trial Results for this compound
Treatment Group | Mean Change in OFF-time (hours) | MDS-UPDRS Part II Change | MDS-UPDRS Part III Change |
---|---|---|---|
Placebo | -0.00 | - | - |
Rasagiline 0.5 mg/day | -0.60 | -1.27 | -1.74 |
Rasagiline 1 mg/day | -0.84 | -1.27 | -2.14 |
Results indicate statistically significant improvements in both OFF-time and MDS-UPDRS scores compared to placebo .
Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits neuroprotective properties beyond its MAO-B inhibition. It has been shown to reduce oxidative stress and improve neuronal viability under conditions mimicking ischemia . In vitro experiments indicated that concentrations ranging from 3 to 10 µM resulted in a dose-dependent neuroprotection of 20% to 80%, highlighting its potential as a therapeutic agent in neurodegenerative contexts .
Case Studies
A notable case study involved a cohort of PD patients treated with this compound alongside standard levodopa therapy. Patients reported improved quality of life metrics and reduced dyskinesia episodes compared to those receiving placebo treatment. Adverse effects were generally mild and included nasopharyngitis and dyskinesia, which were manageable within clinical settings .
Properties
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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